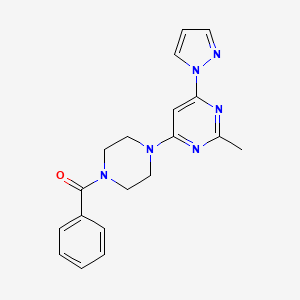![molecular formula C21H20ClN3O3 B4494577 1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4494577.png)
1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine
Overview
Description
WAY-328168 is a bioactive compound with the chemical formula C₂₁H₂₀ClN₃O₃ and a molecular weight of 397.86 g/mol . It is known for its biological activity and has been studied for various applications in scientific research.
Preparation Methods
The synthesis of WAY-328168 involves several steps, typically starting with the preparation of key intermediates. The exact synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer. general methods include the use of organic solvents such as dimethyl sulfoxide (DMSO) for dissolving the compound . Industrial production methods are not widely disclosed, but the compound is usually stored at -20°C to maintain stability .
Chemical Reactions Analysis
WAY-328168 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert WAY-328168 into reduced forms, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, which can be achieved using different reagents and catalysts.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
WAY-328168 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Medicine: Investigated for potential therapeutic applications, although it is not approved for human use.
Industry: Utilized in various industrial processes, particularly in the development of new materials and compounds.
Mechanism of Action
The mechanism of action of WAY-328168 involves its interaction with specific molecular targets. It acts as an antagonist of the NK3 receptor, which plays a role in various physiological processes . The compound’s effects are mediated through the inhibition of this receptor, leading to alterations in cellular signaling pathways.
Comparison with Similar Compounds
WAY-328168 can be compared with other similar compounds, such as:
WAY-100635: Another bioactive compound with similar receptor antagonistic properties.
GR-159897: Known for its role as an NK3 receptor antagonist.
SB-222200: Another compound that targets the NK3 receptor.
WAY-328168 is unique due to its specific chemical structure and the particular pathways it influences, making it a valuable tool in scientific research.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-27-19-5-3-2-4-18(19)24-10-12-25(13-11-24)21(26)17-14-20(28-23-17)15-6-8-16(22)9-7-15/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHZFERVLGNYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B4494495.png)
![N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B4494503.png)
![N-(4-methylphenyl)-N'-[3-(methylthio)phenyl]malonamide](/img/structure/B4494512.png)
![4-[4-(ethylsulfonyl)-1-piperazinyl]-6-methyl-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4494514.png)
![N-(2-Phenylethyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide](/img/structure/B4494522.png)


![3-METHYL-4-(N-METHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE](/img/structure/B4494537.png)

![4-{[2-(2-chlorophenyl)-1-pyrrolidinyl]sulfonyl}-3,5-dimethylisoxazole](/img/structure/B4494561.png)
![6-chloro-N-(2-furylmethyl)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B4494568.png)
![N-(3-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B4494591.png)
![7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4494596.png)
![2-methyl-6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4494604.png)
